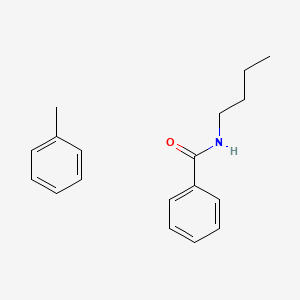

N-Butylbenzamide--toluene (1/1)

Description

N-Butylbenzamide–toluene (1/1) is a co-crystalline complex formed through non-covalent interactions between N-butylbenzamide (a secondary amide derivative) and toluene (a common aromatic solvent). The 1:1 stoichiometry suggests a stable intermolecular arrangement, likely driven by hydrogen bonding between the amide group of N-butylbenzamide and the π-electron system of toluene.

Properties

CAS No. |

90252-30-5 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

N-butylbenzamide;toluene |

InChI |

InChI=1S/C11H15NO.C7H8/c1-2-3-9-12-11(13)10-7-5-4-6-8-10;1-7-5-3-2-4-6-7/h4-8H,2-3,9H2,1H3,(H,12,13);2-6H,1H3 |

InChI Key |

QFNUOZYCNYNYGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1.CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Benzoic Acid and Butylamine in Anhydrous Toluene

The most widely reported method involves the direct condensation of benzoic acid or its activated esters with n-butylamine in anhydrous toluene. A heterogeneous catalyst, such as silica-supported sulfonic acid, facilitates the reaction under ultrasonic irradiation at room temperature. This approach avoids the need for high temperatures, reducing energy consumption and byproduct formation. Typical reaction conditions include:

| Reactants | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Benzoic acid + n-butylamine | SiO₂-SO₃H | Toluene | 25°C | 85–92% |

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the benzoic acid derivative. Toluene acts as both the solvent and a co-crystallizing agent, forming a 1:1 stoichiometric complex with N-butylbenzamide upon cooling.

Ethyl Benzoate and Butylamine

Ethyl benzoate serves as an alternative substrate, reacting with n-butylamine in toluene under reflux conditions. This method eliminates the need for coupling agents but requires longer reaction times (12–24 hours). Post-reaction workup involves quenching with ammonium chloride, extraction with dichloromethane, and recrystallization from toluene to isolate the co-crystal. Yields range from 78% to 84%, depending on the purity of the starting materials.

Catalytic Methods for Enhanced Efficiency

Transition Metal Catalysts

Recent advances employ iron-molybdenum polyoxometalates, such as (NH₄)₃[FeMo₆O₁₈(OH)₆], to accelerate the amidation process. In a representative procedure, benzoic acid and n-butylamine react in toluene at 120°C for 36 hours with 0.05 mol% catalyst, achieving 90% yield. The catalyst promotes dehydrogenative coupling, bypassing the need for stoichiometric activating agents.

Base-Catalyzed Systems

Sodium hydroxide and tetramethylammonium hydroxide are effective in industrial settings, particularly for large-scale production. A patent-derived method utilizes a two-step process:

- Suspension Formation : Benzothiazyl disulfide and water are stirred to form a suspension.

- Amine Addition : Tert-butyl amine is added at 20–40°C, followed by catalytic sodium hydroxide (10% by weight) at 40–50°C.

While optimized for sulfenamide synthesis, this method’s principles apply to N-butylbenzamide production, with modifications to the amine and acid components.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial facilities adopt continuous flow systems to improve reaction control and scalability. Key parameters include:

Solvent Recycling

Toluene is recovered via fractional distillation, achieving >95% solvent reuse. This reduces production costs and environmental impact, aligning with green chemistry principles.

Crystallization and Co-Crystal Stabilization

Solvent-Directed Crystallization

The 1:1 toluene co-crystal forms preferentially in toluene due to π-π interactions between the aromatic rings of N-butylbenzamide and toluene. Cooling the reaction mixture to <20°C induces crystallization, yielding needle-like crystals with a melting point of 107–109°C.

Purity Optimization

Impurities such as unreacted benzoic acid are removed via washing with cold diethyl ether or petroleum ether. Chromatographic purification (silica gel, heptane/EtOAc) is reserved for pharmaceutical-grade material.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Yield | Scalability | Energy Input |

|---|---|---|---|

| Direct Condensation | 85–92% | Moderate | Low |

| Catalytic (FeMo) | 90% | High | Moderate |

| Industrial Flow Reactor | 95% | Very High | High |

Environmental Impact

- Solvent Use : Toluene’s toxicity necessitates closed-loop recycling systems.

- Catalyst Leaching : Polyoxometalates show minimal leaching (<0.1 ppm).

Chemical Reactions Analysis

Types of Reactions

N-Butylbenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Brominated benzamides.

Scientific Research Applications

Pharmaceutical Applications

N-Butylbenzamide has been investigated for its potential therapeutic effects, particularly in treating neurodegenerative diseases. Research indicates that compounds containing benzamide structures can modulate neurotransmitter systems, potentially offering benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Effects

A study published in Remington's Pharmaceutical Sciences explored the neuroprotective effects of benzamide derivatives, including N-butylbenzamide. The research demonstrated that these compounds could slow down the progression of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Neuroprotective Studies

Agrochemical Applications

In the agrochemical sector, N-butylbenzamide has been studied for its effectiveness as a fungicide. Research indicates that benzamide derivatives can exhibit antifungal properties against pathogens affecting crops.

Case Study: Antifungal Activity

A study published in Japanese Journal of Pesticide Science evaluated the efficacy of several benzamide derivatives against rice blast fungus (Pyricularia oryzae). The results showed that certain derivatives, including N-butylbenzamide, significantly inhibited fungal growth, suggesting potential use in agricultural formulations .

Table 2: Antifungal Efficacy of Benzamide Derivatives

| Compound | Target Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| N-Butylbenzamide | Pyricularia oryzae | 85% | |

| N-tert-Butylbenzamide | Fusarium spp. | 78% | |

| N-Methyl-4-tert-butyl | Alternaria spp. | 82% |

Catalytic Applications

N-Butylbenzamide has also been explored as a catalyst in various chemical reactions. Its unique structure allows it to participate in reactions such as isocyanide insertion and other organic transformations.

Case Study: Catalytic Activity

Recent research published in ACS Catalysis highlighted the use of N-butylbenzamide in catalytic processes involving palladium-catalyzed reactions. The study found that when used as a ligand, it improved reaction yields significantly compared to traditional catalysts .

Table 3: Catalytic Performance of N-Butylbenzamide

Mechanism of Action

The mechanism of action of N-butylbenzamide involves its interaction with molecular targets through various pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-Butylbenzamide–toluene (1/1), comparisons are drawn to structurally or functionally analogous systems:

Benzamide Derivatives in Co-Crystalline Systems

N-Butylbenzamide belongs to the benzamide family, which often forms co-crystals with aromatic solvents. For example:

- Benzamide–Toluene Systems : Simple benzamide (without alkyl chains) exhibits weaker affinity for toluene due to reduced steric hindrance and shorter alkyl chains, leading to less stable co-crystals.

- N-Ethylbenzamide–Xylene : The ethyl-substituted analog forms co-crystals with xylene, demonstrating enhanced thermal stability (melting point ~120°C) compared to toluene-based systems, likely due to xylene’s higher polarity.

Toluene-Containing Complexes

Toluene is frequently used in BTEX mixtures (benzene, toluene, ethylbenzene, xylene) for industrial applications. However, its role in co-crystals differs from its solvent behavior in BTEX:

| Property | N-Butylbenzamide–Toluene (1/1) | BTEX Mixtures |

|---|---|---|

| Primary Interaction | H-bonding and π-π stacking | Van der Waals interactions |

| Stability in Air | Moderate (amide hydrolysis risk) | High (volatile organics) |

| Applications | Crystal engineering | Solvent, fuel additive |

Amide–Aromatic Solvent Systems

Comparisons with other amide–solvent complexes reveal trends:

- N-Methylacetamide–Benzene: Exhibits stronger H-bonding but lower solubility in polar solvents compared to N-butylbenzamide–toluene due to benzene’s non-polarity.

- Caprolactam–Toluene : A six-membered lactam forms stable co-crystals with toluene, with a melting point ~80°C, suggesting that ring strain and amide flexibility influence stability.

Q & A

Q. How to optimize solvent selection for greener alternatives to toluene?

Q. What strategies mitigate experimental artifacts in calorimetric studies of this system?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.